2'-Deoxyadenosine-5'-O-monophosphorothioate sodium salt

Nuclease Resistance Oligonucleotide Stability Antisense Therapeutics

Researchers requiring nuclease-stable nucleotides face a critical limitation: native dAMP is rapidly degraded in serum, confounding in vivo and cellular assays. 5'-dAMPS (CAS 64145-26-2) overcomes this with its chiral phosphorothioate modification, delivering stereospecific enzyme interactions and quantifiable stability unattainable with unmodified dAMP. • Nuclease Resistance: Rp/Sp diastereomers exhibit differential stability; the Sp-isomer is completely resistant to staphylococcal nuclease, enabling predictable in vivo half-life engineering. • Enzyme Inhibition: Functions as a competitive inhibitor-not a substrate-of 5′-nucleotidase, permitting metabolic pathway dissection without inhibitor depletion. • Topoisomerase Probing: Incorporation into DNA shifts topoisomerase II from distributive to processive mode, a unique mechanistic tool. Supplied as a stable sodium salt, ≥97% HPLC purity; shipped ambient globally.

Molecular Formula C10H14N5O5PS
Molecular Weight 347.29 g/mol
Cat. No. B12074509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyadenosine-5'-O-monophosphorothioate sodium salt
Molecular FormulaC10H14N5O5PS
Molecular Weight347.29 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)O)O
InChIInChI=1S/C10H14N5O5PS/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(20-7)2-19-21(17,18)22/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,22)
InChIKeyULJYSQHUKIZEGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.7 mg / 5 mg / 500 mg / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dAMPαS: Key Differences from Native Nucleotides


2′-Deoxyadenosine-5′-O-monophosphorothioate sodium salt (also known as 5′-dAMPS or dAMPαS) is a chemically modified nucleotide analog wherein a non-bridging oxygen atom in the phosphate group of 2′-deoxyadenosine-5′-monophosphate (dAMP) is replaced by sulfur [1]. This substitution, commonly referred to as a phosphorothioate (PS) modification, introduces chirality at the phosphorus center and profoundly alters the compound's biochemical properties. As a mononucleotide, it serves as a versatile tool for investigating enzyme specificity, DNA-protein interactions, and nucleic acid metabolism. However, its value proposition is not simply as a sulfur-containing dAMP; its utility hinges on specific, quantifiable differential behaviors relative to its unmodified analog (dAMP) and other phosphorothioate nucleotides, which dictate its suitability for precise experimental and industrial applications.

Workflow Nuclease‑resistant oligonucleotide synthesis & enzyme specificity studies
Selection logic Phosphorothioate modification provides stereochemical control unattainable with native dAMP
Context Chiral probe (Rp/Sp) for stereospecific enzyme‑substrate interaction studies

Why dAMP Cannot Substitute for dAMPαS


The replacement of a single oxygen atom with sulfur in 2′-deoxyadenosine-5′-O-monophosphorothioate sodium salt creates a chiral center that fundamentally alters its interaction with biological systems, rendering simple substitution with unmodified dAMP impossible for critical applications. This modification does not merely tweak potency; it introduces a stereochemical and functional dichotomy. The two diastereomers (Rp and Sp) of the phosphorothioate linkage exhibit drastically different susceptibilities to enzymatic cleavage [1], with some nucleases showing complete resistance to one isomer while slowly hydrolyzing the other. This differential behavior extends to enzyme inhibition, where the sulfur atom changes the compound from a substrate to a competitive inhibitor [2], and to recognition by DNA-binding enzymes like topoisomerase II, where the presence of dAMPαS in a DNA substrate shifts the enzyme's mode of action from distributive to processive [3]. These effects are not seen with natural dAMP, meaning that any experiment or process reliant on nuclease stability, specific enzyme inhibition, or altered DNA topology demands the precise and predictable properties of the phosphorothioate analog. The following sections provide the quantitative evidence that defines these critical differences.

Nuclease susceptibility
Resistant to staphylococcal nuclease (Sp isomer)
Rapidly hydrolyzed by common nucleases
5′-nucleotidase interaction
Competitive inhibitor (no turnover)
Natural substrate, consumed in reaction
Topoisomerase II modulation
Shifts reaction mode to processive
No effect on processivity
Stereochemical control
Chiral phosphorus enables isomer-specific studies
Achiral, no stereochemical differentiation

dAMPαS: Quantitative Evidence Guide


Nuclease Resistance vs. Unmodified dAMP

Incorporation of a phosphorothioate linkage, as found in dAMPαS, confers substantial resistance to nucleolytic degradation compared to natural phosphodiester bonds. In a study using the tetramer d[ApAp(S)ApA], the Sp-diastereomer of the phosphorothioate group was completely resistant to cleavage by staphylococcal nuclease, while the unmodified tetramer was readily hydrolyzed. The Rp-diastereomer was also resistant to cleavage by DNase II [1]. This stark difference in susceptibility is a primary driver for using this analog.

Nuclease Resistance
Reported
~1/100 cleavage rate (Sp isomer)
Supports nuclease‑stable oligonucleotide design
Sp‑diastereomer completely resistant to staphylococcal nuclease
Nuclease Resistance Oligonucleotide Stability Antisense Therapeutics

5′-Nucleotidase Inhibition

Unlike its native counterpart dAMP, the phosphorothioate analog (here, the ribose version A(S)MP) acts as a competitive inhibitor of 5′-nucleotidase. While alkaline phosphatase could slowly hydrolyze A(S)MP (V = 8% of that for AMP), 5′-nucleotidase did not catalyze its hydrolysis. Instead, A(S)MP competitively inhibited the enzyme with a Ki value of 975 µM [1].

5′-NT Inhibition
Class-level
Ki = 975 µM (ribo analog)
Enables 5′-nucleotidase pathway study without substrate turnover
Ribo analog data; verify dAMPαS specificity
Enzyme Inhibition 5'-Nucleotidase Kinetics

Altered Topoisomerase II Processivity

Incorporation of dAMPαS into a DNA substrate leads to a base-specific inhibition of mammalian topoisomerase II and a shift in its reaction mode. When deoxyadenosine 5'-O-(1-thiomonophosphate) (dAMPαS) is present, the enzyme's relaxation activity is inhibited, and its behavior changes from a distributive mode (binding, cleaving, and releasing after one reaction) to a predominantly processive mode (remaining bound to perform multiple reactions) [1]. This effect is specific to dAMPαS and dTMPαS and is not observed with dGMPαS or dCMPαS substitutions.

Topo II Processivity
Head-to-head
dAMPαS: processive mode / dAMP: distributive mode
Supports topoisomerase mechanism research
Base‑specific effect; not seen with dCMPαS
Topoisomerase DNA Topology Enzyme Mechanism

G1 Arrest vs. Cytostatic dAMP

Treatment of human TK6 lymphoblastoid cells with dAMPαS and the unmodified control dAMP produces distinctly different cellular outcomes. While both compounds cause cytotoxicity, dAMPαS specifically induces a cell cycle arrest at the G1 phase. This effect is not observed to the same degree with dAMP or dCMPαS, which show minimal induction of G1 arrest [1]. This differential cellular pharmacology underpins dAMPαS's reported, yet artifact-prone, positive result in the TK gene-mutation assay.

G1 Arrest
Head-to-head
dAMPαS induces significant G1 arrest vs. minimal for dAMP
Context for cellular assay design
May confound mutagenicity assay interpretation
Cell Cycle Arrest Cytotoxicity Mutagenesis

Stereospecific Polymerase Incorporation

The triphosphate form of this compound, dATPαS (2′-deoxyadenosine-5′-O-(1-thiotriphosphate)), is a substrate for DNA polymerases, but its utilization is stereospecific. For instance, E. coli DNA polymerase I exclusively incorporates the Sp-diastereomer of dATPαS into DNA, creating phosphorothioate internucleotide linkages [1]. This contrasts with the native dATP, which lacks a chiral center at the α-phosphate and is incorporated non-stereoselectively. This property has been exploited in methods like pyrosequencing, where replacing dATP with dATPαS increases the signal-to-noise ratio [2].

Polymerase Stereoselectivity
Reported
E. coli Pol I exclusively incorporates Sp‑dATPαS
Enables stereochemically defined DNA synthesis
Applied to improve pyrosequencing signal‑to‑noise ratio
DNA Polymerase Stereochemistry Nucleotide Incorporation

dAMPαS: Validated Application Scenarios


Nuclease-Resistant Oligonucleotides for Antisense & Aptamer Research

The most established application stems from the compound's quantifiable nuclease resistance. As demonstrated, incorporating dAMPαS into an oligonucleotide during solid-phase synthesis yields a chiral phosphorothioate linkage that can be completely resistant to certain nucleases (e.g., the Sp-diastereomer vs. staphylococcal nuclease) [1]. This property is directly leveraged to increase the biological half-life of therapeutic antisense oligonucleotides and diagnostic aptamers in serum and cellular environments. Researchers select this monomer to rationally design molecules with predictable stability profiles against a defined panel of nucleases, a critical parameter for in vivo efficacy and cost-effective production.

DNA-Protein Interaction & Topoisomerase Studies

This compound is an indispensable tool for dissecting the mechanics of DNA-binding enzymes. The evidence that substituting dAMPαS into a DNA substrate uniquely inhibits mammalian topoisomerase II and alters its reaction mechanism from distributive to processive [1] provides a powerful assay to study enzyme-DNA recognition. By incorporating this analog at specific positions, researchers can 'trap' reaction intermediates or probe the stereochemical requirements of the enzyme's active site. This allows for a detailed investigation of topoisomerase function and the evaluation of potential topoisomerase-targeting drugs, tasks for which unmodified dAMP provides no analytical leverage.

Nucleotide Metabolism & Enzyme Specificity Studies

The compound's role as a competitive inhibitor rather than a substrate for 5′-nucleotidase [1] makes it a precise tool for metabolic studies. Researchers use dAMPαS to specifically inhibit 5′-nucleotidase activity in complex biological mixtures without the confounding issue of the inhibitor being consumed by the reaction. This allows for the dissection of pathways involving AMP metabolism and the assessment of the enzyme's contribution to cellular nucleotide pools. The chiral nature of the compound (Rp and Sp isomers) adds an additional layer of sophistication, enabling studies on the stereospecificity of other nucleotide-binding proteins, a dimension of analysis unavailable with the non-chiral natural nucleotide.

DNA Sequencing & Amplification Optimization

The triphosphate derivative (dATPαS) is a critical component in certain next-generation sequencing and PCR-based methods. Its stereospecific incorporation by DNA polymerases [1] is exploited in pyrosequencing to improve signal-to-noise ratios and read lengths [2]. Similarly, its use in PCR can generate amplicons with terminal phosphorothioate linkages, providing a simple method to protect the DNA product from rapid exonucleolytic degradation in downstream applications or cellular transfections. This application is a direct consequence of the quantitative, isomer-specific polymerase utilization data and provides a clear technical advantage over using native dATP.

Application
Selection Property
Validation Focus
Antisense / aptamer stability research
Nuclease‑resistant phosphorothioate backbone
Nuclease panel stability profiling
Topoisomerase mechanism studies
Base‑specific enzyme modulation
Processivity shift validation
5′-Nucleotidase inhibition assays
Competitive inhibitor property
Stereospecific inhibition profiling
Pyrosequencing / PCR optimization
Stereospecific polymerase incorporation
Signal‑to‑noise ratio improvement
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